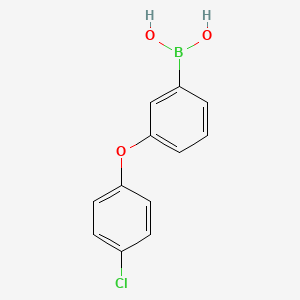
(3-(4-Chlorophenoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-Chlorophenoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-chlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: (3-(4-Chlorophenoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenoxy Compounds: Formed through nucleophilic substitution reactions.
科学研究应用
(3-(4-Chlorophenoxy)phenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (3-(4-Chlorophenoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites of enzymes, thereby modulating their activity . The boronic acid group interacts with hydroxyl groups in biological molecules, leading to the formation of stable complexes .
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.
3,4-Dichlorophenylboronic Acid: Contains two chlorine atoms on the phenyl ring, offering different reactivity and applications.
4-Carboxyphenylboronic Acid: Contains a carboxyl group, making it more hydrophilic and suitable for different applications.
Uniqueness: (3-(4-Chlorophenoxy)phenyl)boronic acid is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and as a versatile building block in medicinal chemistry .
属性
分子式 |
C12H10BClO3 |
|---|---|
分子量 |
248.47 g/mol |
IUPAC 名称 |
[3-(4-chlorophenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BClO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H |
InChI 键 |
KQXIHSRVINYVMM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


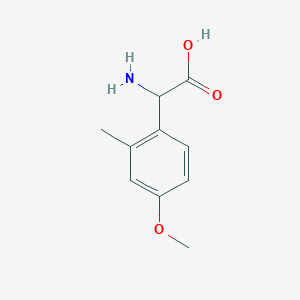
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)
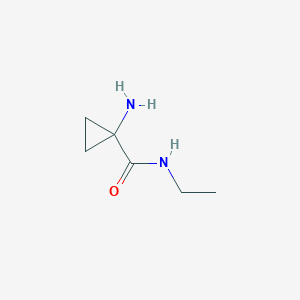

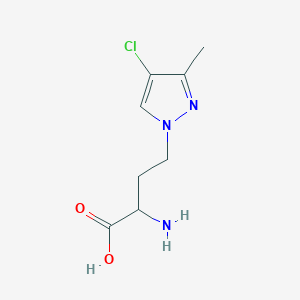
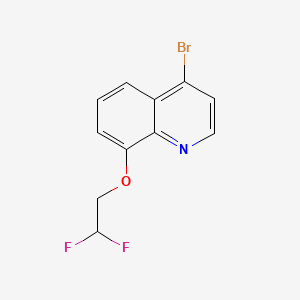
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
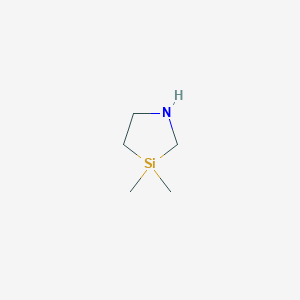
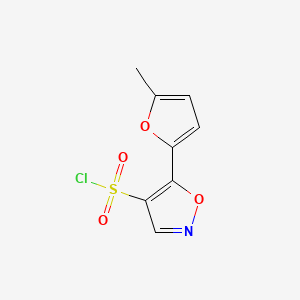
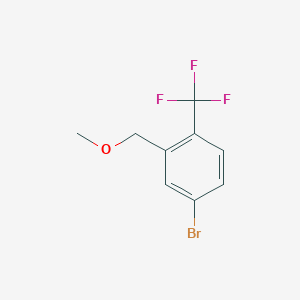
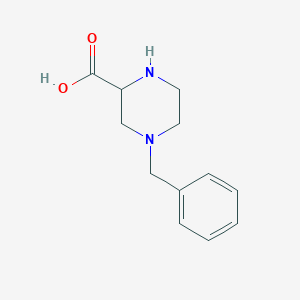
![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
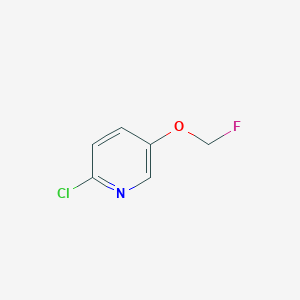
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)
